molecular formula C14H17N3O4 B8136319 Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8136319
M. Wt: 291.30 g/mol
InChI Key: SXSNUDWUZMDDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H17N3O4. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid with triethylamine in tetrahydrofuran at -10°C, followed by the addition of chloroformic acid ethyl ester and tert-butyl alcohol . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyrazolo[1,5-a]pyridine core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(19)15-11-10(12(18)20-4)9-7-5-6-8-17(9)16-11/h5-8H,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNUDWUZMDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.